molecular formula C26H43NO5 B593819 Glycochenodeoxycholic acid-d4 CAS No. 1201918-16-2

Glycochenodeoxycholic acid-d4

Cat. No. B593819
CAS RN: 1201918-16-2
M. Wt: 453.656
InChI Key: GHCZAUBVMUEKKP-PKIQRPOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycochenodeoxycholic acid-d4 is an internal standard for the quantification of glycochenodeoxycholic acid (GCDCA) by GC- or LC-MS . GCDCA is a glycine-conjugated form of the primary bile acid chenodeoxycholic acid .


Synthesis Analysis

Glycochenodeoxycholic acid-d4 is a glycine-conjugated form of the primary bile acid chenodeoxycholic acid . It reduces the formation of cholic acid in primary human hepatocytes when used at a concentration of 100 µM .


Molecular Structure Analysis

The molecular formula of Glycochenodeoxycholic acid-d4 is C26H39D4NO5 . The formula weight is 453.7 .


Chemical Reactions Analysis

Glycochenodeoxycholic acid-d4 is used as an internal standard for the quantification of glycochenodeoxycholic acid by GC- or LC-MS .


Physical And Chemical Properties Analysis

Glycochenodeoxycholic acid-d4 has a molecular weight of 453.6 g/mol . It has a XLogP3-AA of 4.3, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 6 .

Scientific Research Applications

Lipidomics Research

Glycochenodeoxycholic acid-d4 is a high-purity, isotopically labeled bile acid that can be used for lipidomics research applications . Lipidomics is a branch of metabolomics where lipids are studied within the context of cellular metabolism. This compound can be used as an internal standard for the quantification of glycochenodeoxycholic acid .

Autophagy Studies

Glycochenodeoxycholic acid-d4 (GCDCA) has been found to reduce the number of LC3 puncta, a marker of autophagy, in L-02 hepatocytes . Autophagy is a cellular process involved in the degradation and recycling of cellular components, and this compound can be used to study its mechanisms.

Apoptosis Research

GCDCA has been shown to induce apoptosis in isolated rat hepatocytes . Apoptosis is a form of programmed cell death, and this compound can be used to study the factors that trigger this process.

Protein Kinase C (PKC) Inhibition Studies

The apoptosis induced by GCDCA in rat hepatocytes can be blocked by the protein kinase C (PKC) inhibitor chelerythrine . This suggests that GCDCA can be used in studies investigating the role of PKC in cell death and survival.

Obesity and Diet Research

Fecal levels of GCDCA are decreased in a rat model of high-fat diet-induced obesity . This indicates that GCDCA can be used in research studying the effects of diet on bile acid metabolism and its implications for health and disease.

Clinical Research

GCDCA can be used in clinical research for the quantitation of bile acids in serum . This can be useful in studies investigating the role of bile acids in various health conditions, including liver diseases and metabolic disorders.

Mechanism of Action

Target of Action

Glycochenodeoxycholic acid-d4 (GCDCA-d4) is a deuterium-labeled form of Glycochenodeoxycholic acid . The primary target of GCDCA-d4 is the 7-alpha-hydroxysteroid dehydrogenase enzyme . This enzyme is involved in the metabolism of steroids and plays a crucial role in the conversion of primary bile acids to secondary bile acids .

Mode of Action

GCDCA-d4, like its non-deuterated form, acts as a detergent that solubilizes fats for absorption . It interacts with its target enzyme, altering its activity and thus influencing the metabolism of steroids and bile acids .

Biochemical Pathways

The primary biochemical pathway affected by GCDCA-d4 is the bile acid synthesis pathway . By interacting with the 7-alpha-hydroxysteroid dehydrogenase, GCDCA-d4 can influence the conversion of primary bile acids to secondary bile acids . This can have downstream effects on lipid digestion and absorption, as well as various signaling pathways mediated by bile acids .

Pharmacokinetics

As a bile acid, it is known to be absorbed and distributed in the body, participating in the enterohepatic circulation . Its deuterated form may exhibit altered pharmacokinetic properties, potentially affecting its bioavailability .

Result of Action

The primary result of GCDCA-d4 action is the solubilization of fats, facilitating their absorption . Additionally, GCDCA-d4 has been reported to induce apoptosis in hepatocytes , which could have significant implications for liver health and disease.

Action Environment

The action of GCDCA-d4, like other bile acids, can be influenced by various environmental factors. These can include diet, gut microbiota composition, and liver health, all of which can impact bile acid synthesis and metabolism . Furthermore, the deuterium labeling of GCDCA-d4 could potentially influence its stability and efficacy under different environmental conditions .

Safety and Hazards

Glycochenodeoxycholic acid-d4 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Glycochenodeoxycholic acid-d4 is used for scientific research or drug approval . It is not provided for any personal use .

properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1/i8D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCZAUBVMUEKKP-PKIQRPOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167643
Record name N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1201918-16-2
Record name N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201918-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.